3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
Description
The compound 3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a brominated pyrazolinone derivative characterized by a 3-oxaindan (benzodioxole) substituent at the 3-position of the pyrazolinone core. Pyrazolinones are known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities, often modulated by substituents on the heterocyclic core . The bromine atom at position 4 and the bulky 3-oxaindan group likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-bromo-5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-21(2)12-14-8-7-11-17(19(14)27-21)26-13-16-18(22)20(25)24(23(16)3)15-9-5-4-6-10-15/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVCOIAOJKHLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 429.3 g/mol. It is characterized by the presence of a pyrazolone ring, which is often associated with various biological activities including anti-inflammatory and analgesic effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) cells. The results indicated that certain derivatives displayed IC50 values ranging from 1.184 to 9.379 µM, suggesting potent antiproliferative activity .
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
These findings suggest that modifications to the pyrazolone structure can enhance anticancer activity, making it a promising scaffold for drug development.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c resulted in significant cell cycle arrest in the G0/G1 phase in HCT-116 cells . This indicates that the compound may interfere with cell proliferation pathways.
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolone derivatives are known for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit inflammatory mediators, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Research into related compounds has shown that they can inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated various pyrazolone derivatives against HCT-116 cells, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like cabozantinib.
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by these compounds, utilizing Annexin V-FITC/PI staining to assess cell death mechanisms and confirming that certain derivatives effectively induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound shares a pyrazolin-5-one core with several analogs (Table 1). Key structural variations lie in the substituents at positions 3 and 2, which critically impact physicochemical and functional properties:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The 3-oxaindan group in the target compound is a bicyclic ether, contributing electron-donating effects through oxygen lone pairs. The 4-fluorophenoxy group in introduces moderate electron withdrawal, which may enhance metabolic stability compared to nitro-substituted analogs .
- In contrast, the nitro group in may reduce logP due to polar nitro moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
